2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
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Description
The compound “2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many drugs .
Molecular Structure Analysis
The molecular structure of this compound is complex, with an imidazole ring attached to a piperidine ring via a sulfonyl group, and a pyridine ring attached via a methoxy group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .
Scientific Research Applications
Polarographic Analysis
Polarographic studies involving alkyl imidazolyl sulfoxides and sulfides, including compounds with dimethyl-1H-imidazolyl groups, have shown that these molecules are irreversibly reduced in aqueous ethanol, leading to the formation of pyridine and thiol derivatives. This reduction process, which involves the cleavage of a C-S bond, highlights the electrochemical behavior of these compounds and their potential in electroanalytical applications (Johansson & Wendsjö, 1983).
Material Science
In material science, the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties has been explored. These polymers, incorporating pyridine and trifluoromethylphenyl groups, exhibit high thermal stability, mechanical strength, and low dielectric constants, making them suitable for advanced material applications (Liu et al., 2013).
Medicinal Chemistry
Imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antiulcer agents. Although they did not show significant antisecretory activity, some compounds demonstrated good cytoprotective properties, suggesting their potential in developing new therapeutic agents (Starrett et al., 1989).
Organic Synthesis and Catalysis
Aerobic iron(III)-catalyzed direct formylation of imidazo[1,2-a]pyridine using DMSO as the carbon source has been developed, providing an efficient method to generate 3-formylimidazo[1,2-a]pyridine derivatives. This process showcases the utility of imidazolyl-containing compounds in organic synthesis and catalysis (Shijian et al., 2016).
Ionic Liquids and Electrochemistry
Direct methylation and trifluoroethylation of imidazole and pyridine derivatives have been achieved, leading to the production of room temperature ionic liquids (RTILs). This methodology underscores the versatility of imidazolyl and pyridine compounds in the synthesis of ionic liquids with potential applications in electrochemistry and green chemistry (Zhang et al., 2003).
properties
IUPAC Name |
2-[[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N4O3S/c1-12-21-16(10-23(12)2)28(25,26)24-8-6-13(7-9-24)11-27-15-5-3-4-14(22-15)17(18,19)20/h3-5,10,13H,6-9,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOJINVCBLSXHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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